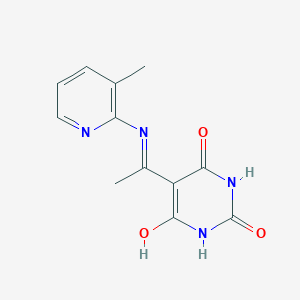

![molecular formula C16H16N4O2S2 B2541289 1-Morpholino-2-((5-phénylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)éthanone CAS No. 671199-69-2](/img/structure/B2541289.png)

1-Morpholino-2-((5-phénylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

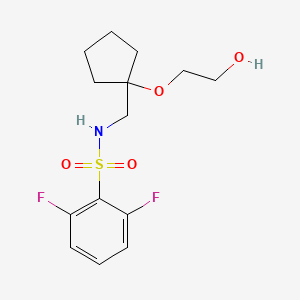

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a morpholine ring, a triazolothiazole moiety, and a phenyl group

Applications De Recherche Scientifique

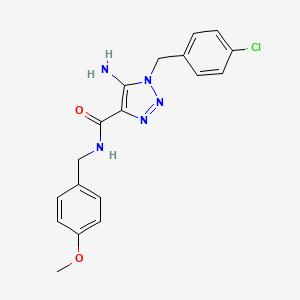

- Des chercheurs ont synthétisé de nouveaux dérivés de 1,2,4-triazole, y compris le composé en question, et ont évalué leurs activités cytotoxiques contre des lignées de cellules cancéreuses humaines telles que MCF-7, Hela et A549 .

- Des études de docking moléculaire ont exploré les modes de liaison de ces dérivés au sein du site actif de l'enzyme aromatase, une cible potentielle pour le traitement du cancer .

- Bien que non directement lié au cancer, des études de docking moléculaire ont évalué la capacité de ces composés à se lier à la lanostérol 14α-déméthylase (CYP51), une cible moléculaire pour les antifongiques azolés .

- Des études comparatives sur l'influence de différentes entités énergétiques au sein des dérivés de 1,2,4-triazole ont été menées, y compris la spectroscopie IR, Raman et RMN multinoyaux .

- Sa capacité à former des liaisons hydrogène avec diverses cibles contribue à l'amélioration de la pharmacocinétique et des propriétés pharmacologiques .

Propriétés anticancéreuses

Inhibition de l'aromatase

Potentiel antifongique

Propriétés structurelles et énergétiques

Pharmacophores hétérocycliques

Cytotoxicité nanomolaire

Mécanisme D'action

Target of Action

The primary targets of 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone are likely to be cancer cells . This compound is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties

Mode of Action

This is a common characteristic of heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring present in this compound .

Biochemical Pathways

Given its potential anticancer properties, it may be involved in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in this compound may contribute to improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is likely to be cytotoxic activity against cancer cells . In a study of similar 1,2,4-triazole derivatives, some compounds showed promising cytotoxic activity against the Hela cell line .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOKUQFYSBSTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2541206.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2541223.png)